molecular formula C15H10FN3O2S B277235 1-(4-Fluorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

1-(4-Fluorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Cat. No. B277235
M. Wt: 315.3 g/mol
InChI Key: BJYFGUHINGSEOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone involves the inhibition of various enzymes and signaling pathways that are involved in inflammation and tumor growth. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are known to play a crucial role in inflammation and tumor growth.
Biochemical and Physiological Effects:
1-(4-Fluorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(4-Fluorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone in lab experiments is its high selectivity and specificity towards its target enzymes and signaling pathways. However, one of the major limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 1-(4-Fluorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone in scientific research. One possible direction is the development of more efficient synthesis methods that can overcome the limitations of the current method. Another direction is the investigation of its potential use as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to explore its potential applications in the treatment of various diseases such as cancer and inflammation.
In conclusion, 1-(4-Fluorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone is a chemical compound that has shown great potential in scientific research. Its anti-inflammatory, anti-tumor, and anti-cancer properties make it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 1-(4-Fluorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone involves the reaction of 4-fluorobenzaldehyde with 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol in the presence of a base and a solvent. The resulting compound is then treated with ethyl chloroacetate to obtain the final product.

Scientific Research Applications

1-(4-Fluorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been investigated for its potential use as a fluorescent probe for imaging biological systems.

properties

Molecular Formula

C15H10FN3O2S

Molecular Weight

315.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone

InChI

InChI=1S/C15H10FN3O2S/c16-12-3-1-10(2-4-12)13(20)9-22-15-19-18-14(21-15)11-5-7-17-8-6-11/h1-8H,9H2

InChI Key

BJYFGUHINGSEOW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CSC2=NN=C(O2)C3=CC=NC=C3)F

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NN=C(O2)C3=CC=NC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.